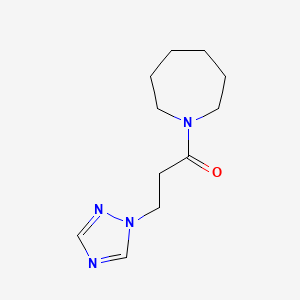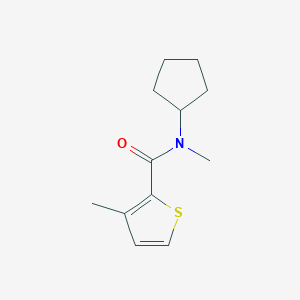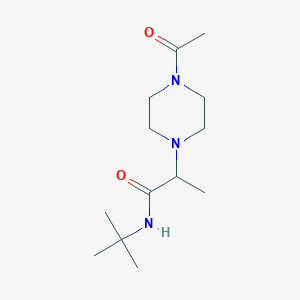![molecular formula C14H22N4O B7508348 N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
作用機序
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is not fully understood, but it is thought to work through the activation of the STING pathway. The STING pathway is a key pathway in the immune system that is responsible for detecting and responding to viral and bacterial infections. When this compound activates the STING pathway, it leads to the production of interferons, which are proteins that help to fight off infections and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer. This compound has also been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the advantages of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further study. However, one of the limitations of this compound is that it can be difficult to work with in the lab due to its low solubility in water.
将来の方向性
There are a number of future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and how it activates the STING pathway. Another area of research is to explore the potential of this compound in combination with other anti-cancer agents. Finally, there is also potential for the development of new formulations of this compound that can improve its solubility and effectiveness.
合成法
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide can be synthesized through a multistep process starting from 3-cyanopyridine. The first step involves the reaction of 3-cyanopyridine with dimethylformamide dimethyl acetal to form N,N-dimethyl-3-cyanopyridine-4-carboxamide. This compound is then reacted with 4-methylpiperidine to form N-[3-cyanopyridin-4-yl]-4-methylpiperidine-1-carboxamide. Finally, the cyano group is reduced to form this compound.
科学的研究の応用
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer.
特性
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-8-18(9-7-11)14(19)16-12-4-5-13(15-10-12)17(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXQTBPIAZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)





